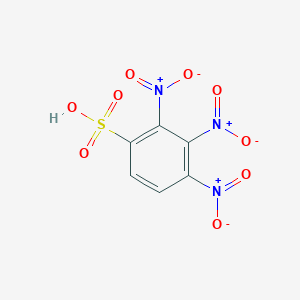

2,3,4-Trinitrobenzene-1-sulfonic acid

Cat. No. B8528301

Key on ui cas rn:

31305-16-5

M. Wt: 293.17 g/mol

InChI Key: LIEVTTYXDCZXRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04762885

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling in the dark

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

taken out from the reaction mixture 24 hours

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was started was diluted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04762885

Procedure details

20 g of neocarzinostatin (NCS) was dissolved in 5.0 ml of 0.8M aqueous solution of sodium bicarbonate under ice-cooling in the dark. The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times and dissolved thereinto. During the reaction,, the pH of the solution was kept around 8.5. The conversion of such an unreacted primary amino group originating from NCS can be determined by a method (hereinafter referred to as "TNBS" method) in which a small amount of a sample taken out from the reaction mixture 24 hours after the addition was started was diluted, and was reacted with trinitrobenzene sulfonic acid to produce a nitrobenzene derivative, which was determined based on the amount of the primary amino group spectrophotometrically by a visible absorption spectrometer at 420 nm. It was learned that the primary amino groups completely disappeared.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C2=CC=CC(C(O[C@H]3[C@H](O[C@H]4O[C@H](C)[C@H](O)[C@H](O)[C@H]4NC)C4=CC#C[C@H]5O[C@@]5([C@@H]5OC(=O)OC5)C#CC4=C3)=O)=C2C=C(OC)C=1.[N+:48]([C:51]1[CH:56]=[CH:55][C:54](S(O)(=O)=O)=[C:53]([N+]([O-])=O)[C:52]=1[N+]([O-])=O)([O-:50])=[O:49]>C(=O)(O)[O-].[Na+]>[N+:48]([C:51]1[CH:56]=[CH:55][CH:54]=[CH:53][CH:52]=1)([O-:50])=[O:49] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC1=CC(=CC=2C1=CC=CC2C(=O)O[C@@H]3C=C/4C#C[C@]5([C@H](O5)C#C/C=C4/[C@H]3O[C@@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)NC)[C@H]7COC(=O)O7)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=C(C(=C(C=C1)S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling in the dark

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The powdery H-SMA stepwise was added in a total amount of 0.5 g in several times

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

taken out from the reaction mixture 24 hours

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was started was diluted

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |